4-(1H-indol-3-yl)-2-butanone oxime
Description
4-(1H-Indol-3-yl)-2-butanone oxime is an oxime derivative of the ketone 4-(1H-indol-3-yl)butan-2-one (CAS 5541-89-9), which features an indole moiety linked to a butanone backbone via a methylene chain. This compound is structurally related to bioactive indole derivatives, which are widely studied for their pharmacological properties, including interactions with serotonin receptors and enzyme inhibition .
Molecular Formula: C₁₂H₁₃N₂O (inferred from the ketone precursor C₁₂H₁₃NO and oxime functional group addition). Key Features:
- Butanone oxime: Increases polarity compared to the parent ketone.
- Structural flexibility: The four-carbon chain may influence molecular interactions.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25g/mol |
IUPAC Name |
(NZ)-N-[4-(1H-indol-3-yl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H14N2O/c1-9(14-15)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3/b14-9- |
InChI Key |
MAIWVLSTHAALPQ-ZROIWOOFSA-N |
SMILES |
CC(=NO)CCC1=CNC2=CC=CC=C21 |
Isomeric SMILES |
C/C(=N/O)/CCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CC(=NO)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Containing Oximes
(1Z)-1-(1H-Indol-3-yl)ethanone Oxime
- Molecular Formula : C₁₀H₁₀N₂O .
- Structure: Shorter carbon chain (ethanone backbone) compared to the butanone oxime.
- Properties: Lower molecular weight (174.2 g/mol) may enhance solubility but reduce lipophilicity. Limited safety or activity data available; primarily used in laboratory settings .
Comparison: The longer carbon chain in 4-(1H-indol-3-yl)-2-butanone oxime could increase membrane permeability and bioavailability compared to the ethanone analog. However, the ethanone oxime’s compact structure might favor specific receptor interactions.
Aromatic Ketones and Oximes
4-(p-Hydroxyphenyl)-2-butanone (Raspberry Ketone)
- Molecular Formula : C₁₀H₁₂O₂ .
- Structure : Contains a p-hydroxyphenyl group instead of indole.
- Safety Profile: Non-genotoxic with a calculated Margin of Exposure (MOE) > 100 for repeated-dose toxicity. Low risk of skin sensitization and phototoxicity .
Safety data for the indole derivative remain unreported, highlighting a critical research gap.
Heterocyclic Oximes
2-(1H-Benzo[d]imidazol-2-yl)-1-(thiophen-2-yl)ethanone Oxime
Comparison: While both compounds contain oxime groups, the indole moiety in this compound may target different biological systems, such as serotonin pathways, compared to the benzoimidazole-thiophene hybrid.
Structural and Functional Group Analysis
Table 1: Key Comparative Data
Research Implications and Gaps
- Synthesis: Oximes are typically synthesized via ketone reaction with hydroxylamine, but specific protocols for this compound are undocumented in the evidence .
- Biological Activity : Indole derivatives often exhibit neuroactive properties, yet the target compound’s efficacy and toxicity remain unstudied.
Preparation Methods
Reaction Conditions and Solvent Systems
In ethanol or methanol solvents, the reaction proceeds at temperatures between 25–40°C over 2–4 hours. For example, a protocol adapted from indole-3-carboxaldehyde oxime synthesis involves dissolving the ketone in methanol, adding NHOH·HCl and NaCO, and stirring at 30°C for 3 hours. The oxime precipitates upon acidification, yielding 80–85% purity. However, this method risks hydrolysis of sensitive indole substituents and requires careful pH control to avoid over-acidification.
Mechanochemical Synthesis Approach
Mechanochemistry offers a solvent-free alternative, enhancing safety and sustainability. A study demonstrated that ball-milling 4-(1H-indol-3-yl)-2-butanone with NHOH·HCl and NaCO for 20 minutes achieved 95% conversion. The absence of solvent reduces side reactions, while mechanical energy promotes efficient mixing and reaction kinetics.
Isomerization Dynamics
Under acidic conditions, the oxime product may isomerize between anti and syn conformers. For 1-methoxyindole-3-carboxaldehyde oxime, solution-phase isomerization favors the anti isomer, whereas the solid-state mechanochemical reaction predominantly yields the syn form. This dichotomy underscores the importance of reaction phase in controlling stereochemical outcomes.
Catalytic Synthesis Using Heteropoly Acids
Heteropoly acids (HPAs), such as phosphotungstic acid (HPWO), catalyze the oximation of ketones with hydrogen peroxide (HO) as an oxidant. A patent detailed a method where 4-(1H-indol-3-yl)-2-butanone reacts with ammonia and HO in water at 30°C, catalyzed by HPWO, achieving 90% yield. The catalytic cycle involves HPA-mediated activation of HO, generating reactive oxygen species that facilitate imine formation.
Table 1: Catalytic Oximation Parameters
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HPWO | 30 | 3 | 90 |
| (NH)PWO | 29 | 2.5 | 88 |
Byproduct Control and Decoy Agent Utilization
Isatin oximes, common byproducts in indole-derived oximations, are mitigated using decoy agents. Patents describe adding acetone or glucose during extraction to sequester residual hydroxylamine, reducing oxime dimerization. For instance, in a synthesis of 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, acetone was introduced post-reaction to isolate the target oxime with >98% purity.
Extraction Optimization
Phase separation using toluene or isopropyl acetate enhances recovery. A protocol from Example 2 of CN113072461A achieved 92% recovery by extracting the aqueous phase with toluene three times, followed by vacuum distillation.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Solution-Phase | Simple setup, low cost | Byproduct formation, pH sensitivity | 80–85 |
| Mechanochemical | Solvent-free, rapid, high yield | Specialized equipment required | 95 |
| Catalytic (HPA) | Mild conditions, scalable | Catalyst recovery challenges | 88–90 |
Q & A
Q. Table 1: SAR Trends for Analogs
| Modification | Biological Impact (Example) | Reference |
|---|---|---|
| 5-NO₂ on indole | ↑ Tubulin inhibition (IC₅₀: 45 nM) | |
| O-Methyloxime | ↑ LogP (improved membrane permeability) |
Advanced: How can contradictory data on environmental mobility and stability be resolved?
Methodological Answer:
- Stability vs. Reactivity: While the compound is stable under standard storage (20–25°C, inert atmosphere), its soil mobility (estimated Koc = 116) suggests high leaching potential .
- Resolution Strategies:
- Controlled Degradation Studies: Monitor decomposition under UV light or microbial activity (e.g., soil microcosms) to identify breakdown products .
- Regulatory Compliance: Align with EPA/ECHA guidelines (e.g., public consultations on risk management for consumer products) .
Advanced: What in vivo models are suitable for evaluating antitumor efficacy?
Methodological Answer:
- Xenograft Models:
- Pharmacokinetics: Plasma half-life (t₁/₂) and bioavailability (%F) are measured via LC-MS/MS .
Advanced: How can researchers address discrepancies in synthetic yields across methodologies?
Methodological Answer:
- Root Causes:
- Intermediate Instability: Acyl chlorides (e.g., 4-(1H-indol-3-yl)butanoyl chloride) may degrade, requiring in-situ generation .
- Reagent Purity: Ensure hydroxylamine derivatives are anhydrous to prevent side reactions (e.g., hydrolysis to ketones) .
- Optimization:
- Alternative Routes: Use stable intermediates like ethyl carbonates (e.g., ethyl 4-(1H-indol-3-yl)butanoyl carbonate) for higher yields (up to 69%) .
Advanced: What strategies improve metabolic stability for therapeutic applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
